1-Fluoro-2-methoxy-3-methylbenzene
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Overview
Description
1-Fluoro-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H9FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group
Preparation Methods
The synthesis of 1-Fluoro-2-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The methoxy group can be introduced via methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide. The methyl group can be added through alkylation reactions using methyl chloride or methyl bromide in the presence of a Lewis acid catalyst like aluminum chloride .
Chemical Reactions Analysis
1-Fluoro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1-Fluoro-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom, being highly electronegative, can influence the electronic distribution in the benzene ring, affecting the compound’s reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can provide steric hindrance, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-Fluoro-2-methoxy-3-methylbenzene can be compared with other similar compounds such as:
1-Fluoro-3-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
2-Fluoro-1-methoxy-3-methylbenzene: Has a different substitution pattern, leading to variations in chemical behavior and uses.
1-Fluoro-2-methylbenzene:
Properties
Molecular Formula |
C8H9FO |
---|---|
Molecular Weight |
140.15 g/mol |
IUPAC Name |
1-fluoro-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H9FO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 |
InChI Key |
BFYXYSRTNOUMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)OC |
Origin of Product |
United States |
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